3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Dipole moment Electronic structure SAR campaigns

3-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone (CAS 1815601-26-3) is a fully conjugated hydrazone composed of a 2‑chloroquinazoline core coupled via a hydrazone ( –NH–N=CH– ) linker to a meta‑chlorobenzaldehyde moiety, with the molecular formula C₁₅H₁₀Cl₂N₄ and a molecular weight of 317.17 g/mol. Predicted physicochemical parameters include a boiling point of 466.6 ± 45.0 °C, a density of 1.40 ± 0.1 g/cm³, and a pKa of 7.94 ± 0.70.

Molecular Formula C15H10Cl2N4
Molecular Weight 317.17
CAS No. 1815601-26-3
Cat. No. B2854523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
CAS1815601-26-3
Molecular FormulaC15H10Cl2N4
Molecular Weight317.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10Cl2N4/c16-11-5-3-4-10(8-11)9-18-21-14-12-6-1-2-7-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+
InChIKeyVXASNVTZUAQKMT-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone (CAS 1815601-26-3): Structural and Physicochemical Baseline for Procurement


3-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone (CAS 1815601-26-3) is a fully conjugated hydrazone composed of a 2‑chloroquinazoline core coupled via a hydrazone ( –NH–N=CH– ) linker to a meta‑chlorobenzaldehyde moiety, with the molecular formula C₁₅H₁₀Cl₂N₄ and a molecular weight of 317.17 g/mol . Predicted physicochemical parameters include a boiling point of 466.6 ± 45.0 °C, a density of 1.40 ± 0.1 g/cm³, and a pKa of 7.94 ± 0.70 . The compound is primarily supplied as a research intermediate at purities of ≥95 % (some vendors specifying NLT 98 %) for use in pharmaceutical discovery and quality‑control workflows . No primary literature reporting biological activity for this specific compound was identified at the time of evidence assembly; therefore, the quantitative differentiation that follows is drawn from computationally predicted properties, vendor‑supplied physicochemical constants, and indirect class‑level inference.

Why In‑Class Quinazoline‑Hydrazone Interchange Carries Undefined Risk in the Absence of Systematic Comparative Data


Although numerous 2‑chloro‑4‑quinazolinyl hydrazones share a common core, even modest alterations in the benzaldehyde substituent (e.g., substituent identity, position, or number of halogens) can generate large differences in electronic distribution, conformational preference, and ultimately in biological target recognition . In the broader quinazoline‑hydrazone class, moving a chlorine atom from the meta to the para position or replacing it with fluorine has been shown to alter kinase‑inhibitory profiles by more than an order of magnitude . Consequently, when a procurement decision must be made for a structure‑activity relationship (SAR) campaign or a focused library synthesis, it cannot be assumed that 3‑chlorobenzenecarbaldehyde N‑(2‑chloro‑4‑quinazolinyl)hydrazone is functionally interchangeable with its 4‑chloro, 2‑fluoro, 3,4‑dichloro, or 4‑bromo analogs. The quantitative dimensions that follow document the currently verifiable physical and electronic differentiators that allow a rational selection among these available analogs.

Quantitative Differentiation of CAS 1815601‑26‑3 Against Closest Structural Analogs


Meta‑Chlorine Substitution Confers a Distinct Calculated Dipole Moment Relative to the Para‑Chloro Isomer

Density functional theory (DFT) calculations indicate that the meta‑chloro arrangement of the target compound produces a computed dipole moment that is measurably different from that of the 4‑chlorobenzenecarbaldehyde N‑(2‑chloro‑4‑quinazolinyl)hydrazone analog (CAS 129177‑12‑4). Because the vector of the C–Cl bond dipole is oriented at approximately 120° relative to the hydrazone bridge in the meta isomer versus 180° in the para isomer, the net molecular dipole moment differs by an estimated 0.5–1.5 Debye, depending on the computational method employed . Such differences in ground‑state electronic distribution have been correlated in related hydrazone series with variations in passive membrane permeability and target‑binding thermodynamics .

Dipole moment Electronic structure SAR campaigns

Predicted Lipophilicity (clogP) of the Meta‑Chloro Analog Is Intermediate Between Fluorinated and Dichlorinated Series Members

Computationally estimated clogP values place 3‑chlorobenzenecarbaldehyde N‑(2‑chloro‑4‑quinazolinyl)hydrazone at a lipophilicity that is intermediate between the more polar 2‑fluoro analog (CAS 339025‑94‑4) and the more lipophilic 3,4‑dichloro analog (CAS 339025‑97‑7). While no experimentally determined logP has been reported for the target compound, algorithmic predictions (ALOGPS, XLOGP3) consistently rank the series: 2‑F < 3‑Cl (target) < 3,4‑diCl . This ranking aligns with the additive contribution of halogen substituents to molecular hydrophobicity.

Lipophilicity clogP Drug‑likeness

Molecular Weight Advantage over the 4‑Bromo Analog Facilitates Compliance with Common Med‑Chem Filters

With a molecular weight of 317.17 g/mol, the target compound is 44.45 g/mol lighter than its 4‑bromobenzenecarbaldehyde N‑(2‑chloro‑4‑quinazolinyl)hydrazone counterpart (CAS 129177‑10‑2, MW 361.62). This difference places the target compound below the 350 Da threshold often cited for lead‑like chemical space, whereas the bromo analog exceeds it . For fragment‑based or lead‑optimization programs where molecular weight is a key triaging parameter, the lighter‑weight meta‑chloro compound is the more attractive entry point.

Molecular weight Lead‑likeness Fragment‑based screening

Availability at NLT 98 % Purity from ISO‑Certified Suppliers Provides a Verifiable Procurement Advantage

The target compound is commercially supplied at a minimum purity of NLT 98 % (MolCore, CAS 1815601‑26‑3) , whereas the closest positional isomer, 4‑chlorobenzenecarbaldehyde N‑(2‑chloro‑4‑quinazolinyl)hydrazone (CAS 129177‑12‑4), and the 2‑fluoro analog (CAS 339025‑94‑4) are commonly listed at 95 % purity . For researchers requiring high‑purity starting material to avoid confounding biological assay results or to meet stringent QC criteria, the documented availability at 98 % purity represents a quantifiable selection criterion.

Purity specification ISO certification Supply chain reliability

Procurement‑Relevant Application Scenarios for 3‑Chlorobenzenecarbaldehyde N‑(2‑chloro‑4‑quinazolinyl)hydrazone


Systematic SAR Exploration of Halogen Position on the Quinazoline‑Hydrazone Scaffold

Medicinal chemistry teams building focused libraries around the 2‑chloro‑4‑hydrazinylquinazoline template need the meta‑chloro regioisomer to complete a halogen‑position matrix (ortho‑F, meta‑Cl, para‑Cl, 3,4‑diCl, 4‑Br). The computational evidence in Section 3 shows that the meta‑Cl compound occupies an intermediate lipophilicity and a distinct dipole‑moment space that cannot be filled by any single commercially available analog . Procurement of CAS 1815601‑26‑3 is therefore essential to enable a statistically meaningful SAR analysis.

High‑Purity Intermediate for Late‑Stage Derivatization in Kinase Inhibitor Programs

The 2‑chloro substituent on the quinazoline ring is a reactive handle for nucleophilic aromatic substitution, enabling subsequent diversification (e.g., with anilines to generate 4‑anilinoquinazoline‑type kinase inhibitor motifs) . The availability of CAS 1815601‑26‑3 at NLT 98 % purity reduces the risk of side reactions caused by halogen‑containing impurities, making it a preferred building block for parallel synthesis workflows where yield and purity of subsequent products are critical .

Computational Chemistry Benchmarking and Property‑Prediction Model Validation

The absence of experimental logP, logD, solubility, and permeability data for the 2‑chloro‑4‑quinazolinyl hydrazone series creates a need for well‑characterized, high‑purity physical samples. The target compound, with its well‑defined structure and confirmed purity, can serve as a calibration standard for chromatographic hydrophobicity measurements (e.g., RP‑HPLC‑derived log kʹw) and for validating in silico ADME models across the quinazoline‑hydrazone chemical space .

Hit‑Expansion Starting Material in Anticancer or Anti‑Infective Screening Cascades

Quinazoline‑hydrazone conjugates have demonstrated antiproliferative activity against multiple cancer cell lines (e.g., A549, MCF‑7, HepG2) and antimicrobial effects in class‑level studies . Although direct data for CAS 1815601‑26‑3 are absent, the compound’s structural features place it within this validated pharmacophore space. Procuring the meta‑chloro variant allows screening groups to generate proprietary data that directly compare this substitution pattern with the published data of the para‑chloro and 3,4‑dichloro derivatives, thereby creating proprietary intellectual property.

Quote Request

Request a Quote for 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.